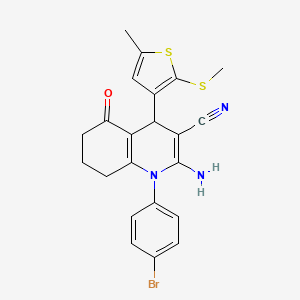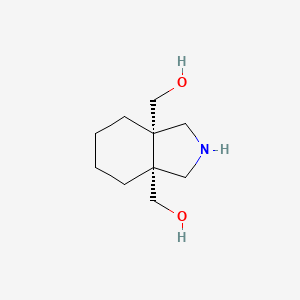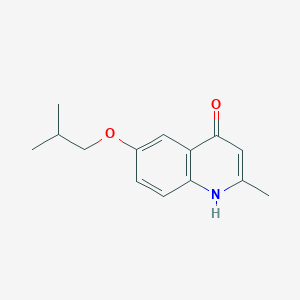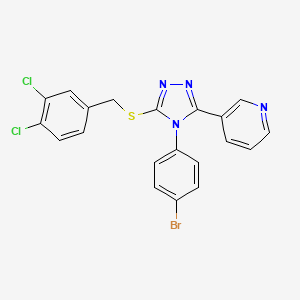
2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-1-(4-溴苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈是一种复杂的 органическое соединение, 属于六氢喹啉类。该化合物以其独特的结构为特征,包括溴苯基、噻吩环和六氢喹啉核心。
准备方法
合成路线和反应条件
2-氨基-1-(4-溴苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
六氢喹啉核心的形成: 六氢喹啉核心是通过涉及醛、β-酮酯和胺的多组分反应合成的。该反应通常在催化剂(如哌啶)存在下,在回流条件下进行。
溴苯基的引入: 溴苯基是通过亲核取代反应引入的。该步骤涉及六氢喹啉中间体与溴苯衍生物在碱(如碳酸钾)存在下的反应。
噻吩环的形成: 噻吩环是通过涉及硫酰胺和α-卤代酮的环化反应合成的。该反应通常在酸性条件下进行。
最终组装: 最终化合物是通过将噻吩环与六氢喹啉中间体通过缩合反应偶联而获得的。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和工艺优化来扩大合成规模。
化学反应分析
反应类型
2-氨基-1-(4-溴苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈会发生多种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在噻吩环和六氢喹啉核心处。
还原: 还原反应可以在羰基和腈基处发生。
取代: 溴苯基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括硼氢化钠和氢化铝锂。
取代: 氢氧化钠和碳酸钾等碱用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,噻吩环的氧化可以导致形成亚砜或砜,而腈基的还原可以生成伯胺。
科学研究应用
2-氨基-1-(4-溴苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈有几个科学研究应用:
药物化学: 该化合物因其在开发新药方面的潜在药效团而受到研究,特别是因其抗炎、抗癌和抗菌特性。
材料科学: 由于其独特的结构,它成为有机电子材料(如有机发光二极管 (OLED) 和有机光伏 (OPV))的候选材料。
生物学研究: 该化合物用于生物学研究,以研究其与各种生物分子的相互作用及其作为生化探针的潜力。
作用机制
2-氨基-1-(4-溴苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈的作用机制涉及其与特定分子靶点和途径的相互作用。例如:
酶抑制: 该化合物可能通过与酶的活性位点结合来抑制某些酶,从而阻断其催化活性。
受体调节: 它可以调节特定受体的活性,导致细胞信号通路发生改变。
DNA嵌入: 该化合物可能嵌入DNA,影响其复制和转录过程。
相似化合物的比较
类似化合物
- 2-氨基-1-(4-氯苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈
- 2-氨基-1-(4-氟苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈
比较
与这些类似化合物相比,2-氨基-1-(4-溴苯基)-4-(5-甲基-2-(甲硫基)噻吩-3-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-腈是独特的,因为它存在溴苯基,这会影响其反应性和生物活性。溴原子可以参与卤素键,这可能增强化合物与某些分子靶点的结合亲和力。
属性
CAS 编号 |
476483-44-0 |
|---|---|
分子式 |
C22H20BrN3OS2 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
2-amino-1-(4-bromophenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS2/c1-12-10-15(22(28-2)29-12)19-16(11-24)21(25)26(14-8-6-13(23)7-9-14)17-4-3-5-18(27)20(17)19/h6-10,19H,3-5,25H2,1-2H3 |
InChI 键 |
QYIWJLJQXMMVLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)

![Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate](/img/structure/B12046479.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12046554.png)

